molecular formula C11H12O3 B12048062 Methyl 2-(3-acetylphenyl)acetate

Methyl 2-(3-acetylphenyl)acetate

Cat. No.: B12048062
M. Wt: 192.21 g/mol
InChI Key: RHQSLFGILCXCPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-acetylphenyl)acetate (CAS: Not explicitly provided in evidence; structurally related to CAS 1248462-73-8 for its isomer) is an organic ester featuring a phenyl ring substituted with an acetyl group at the 3-position, linked to a methyl acetate moiety. The compound’s molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(3-acetylphenyl)acetate

InChI

InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

RHQSLFGILCXCPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline conditions

  • Product : 3-(Carboxyphenyl)acetic acid

  • Mechanism : The acetyl group is oxidized to a carboxyl group via intermediate geminal diol formation, followed by cleavage .

Table 1: Oxidation Pathways

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acetyl → COOHKMnO₄, H₂SO₄, 80°C, 6 hr3-(Carboxyphenyl)acetic acid78
Ester → AcidNaOH, H₂O, reflux3-Acetylphenylacetic acid92

Reduction Reactions

The acetyl and ester groups are susceptible to reduction:

  • Acetyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetyl group to a hydroxymethyl group.

  • Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to a primary alcohol .

Table 2: Reduction Outcomes

Target GroupReagents/ConditionsProductSelectivityReference
AcetylLiAlH₄, THF, 0°C → RT3-(Hydroxymethylphenyl)acetateHigh
EsterH₂ (1 atm), 10% Pd/C, EtOH2-(3-Acetylphenyl)ethanol>90%

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the acetyl group .

  • Bromination : Br₂/FeBr₃ yields mono- or di-brominated products depending on stoichiometry .

Table 3: Substitution Reactions

ReactionReagents/ConditionsMajor ProductIsomer RatioReference
NitrationHNO₃, H₂SO₄, 0°C3-Acetyl-4-nitrophenyl acetate85:15 (p:o)
BrominationBr₂ (1 equiv), FeBr₃, CH₂Cl₂3-Acetyl-4-bromophenyl acetate92%

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Alkaline Hydrolysis : NaOH in aqueous ethanol cleaves the ester to 3-acetylphenylacetic acid (saponification) .

  • Acid-Catalyzed Hydrolysis : Dilute HCl promotes ester cleavage at elevated temperatures .

Kinetic Data for Alkaline Hydrolysis (70% dioxane-water, 30°C)

SubstrateRate Constant (k, M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Methyl 2-(3-acetylphenyl)acetate1.2 × 10⁻³58.3-34.5

Photochemical Reactions

UV irradiation in the presence of oxygen induces radical-mediated oxidation:

  • Pathway : The acetyl group forms a peroxy radical intermediate, leading to keto-enol tautomerization or C–C bond cleavage .

Key Mechanistic Insights

  • Neighboring Group Participation : The acetyl group stabilizes transition states during hydrolysis via keto-enol tautomerism, reducing activation energy .

  • Steric Effects : Substituents on the phenyl ring influence reaction rates; meta-acetyl groups show slower nitration compared to para analogs due to steric hindrance .

Scientific Research Applications

Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-acetylphenyl)acetate with structurally or functionally related esters, emphasizing substituent effects, physicochemical properties, and applications.

Structural Isomers and Positional Effects

  • Methyl 2-(2-acetylphenyl)acetate (CAS 1248462-73-8)
    • Structural Difference : Acetyl group at the 2-position instead of 3.
    • Impact : Altered electronic and steric properties influence reactivity. For example, ortho-substitution may hinder rotational freedom or affect binding in target proteins compared to para/meta isomers .
    • Molecular Formula : C₁₁H₁₂O₃ (identical to the target compound).

Substituent Variations

  • Methyl 2-phenylacetoacetate (CAS 16648-44-5)

    • Structural Difference : Phenyl group replaces the 3-acetylphenyl group.
    • Impact : Lacks the acetyl substituent, reducing electron-withdrawing effects. This compound is a precursor in amphetamine synthesis, highlighting its role in controlled substance production .
    • Molecular Formula : C₁₁H₁₂O₃.
  • Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

    • Structural Difference : Trifluoromethyl (-CF₃) group replaces acetyl (-COCH₃).
    • Impact : Enhanced lipophilicity and metabolic stability due to the -CF₃ group, making it valuable in agrochemical or pharmaceutical design .
    • Molecular Formula : C₁₀H₉F₃O₂.

Ester Group Variations

  • Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
    • Structural Difference : Ethyl ester instead of methyl.
    • Impact : Increased hydrophobicity and altered metabolic pathways. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .
    • Molecular Formula : C₁₂H₁₄O₃.

Functional Group Replacements

  • Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9) Structural Difference: Amino (-NH-) and fluorophenyl groups replace the acetylphenyl moiety. Molecular Formula: C₁₀H₁₂FNO₂.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent Applications/Notes Reference
This compound N/A C₁₁H₁₂O₃ 3-acetylphenyl Potential pharmaceutical intermediate -
Methyl 2-(2-acetylphenyl)acetate 1248462-73-8 C₁₁H₁₂O₃ 2-acetylphenyl Structural isomer with steric differences
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Phenyl Amphetamine precursor
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 62451-84-7 C₁₀H₉F₃O₂ 3-trifluoromethylphenyl Enhanced lipophilicity for agrochemicals
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Ethyl ester Slower hydrolysis rate vs. methyl esters
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ Hydroxyl group Industrial solvent; acute toxicity noted

Key Research Findings

  • Synthetic Utility: this compound’s acetyl group can participate in condensation reactions (e.g., Claisen or aldol reactions), similar to methyl acetoacetate (CAS 105-45-3), a known enolate precursor .
  • Safety Considerations : While direct safety data for this compound is lacking, structurally related esters like methyl 2-hydroxyacetate require precautions for inhalation and skin contact .

Biological Activity

Methyl 2-(3-acetylphenyl)acetate, a compound derived from acetophenone derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_{3}

This compound features an acetyl group attached to a phenyl ring, which is further esterified with a methyl acetate moiety. The presence of these functional groups contributes to its reactivity and biological properties.

1. Antiviral Activity

A study focused on the design and synthesis of antiviral agents highlighted the importance of structural modifications in enhancing biological activity. This compound was evaluated alongside related compounds for its efficacy against viral infections. The results indicated that modifications to the phenyl ring could significantly influence antiviral potency, suggesting that this compound may serve as a lead structure for developing antiviral drugs .

2. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of various compounds have shown that this compound exhibits moderate cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG225
This compoundMCF-730
DoxorubicinMCF-70.5

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. A notable study reported that this compound displayed significant inhibition of tyrosinase, an enzyme critical in melanin production. The inhibition was quantified with an IC50 value demonstrating its potential application in cosmetic formulations aimed at skin lightening .

Table 2: Enzyme Inhibition Activity

EnzymeCompoundIC50 (µM)
TyrosinaseThis compound20
Kojic Acid191

Case Study: Anticancer Activity

In a controlled study involving animal models, this compound was administered to assess its anticancer efficacy. The results demonstrated a reduction in tumor size compared to control groups, indicating that the compound may interfere with tumor growth mechanisms.

Research Findings on Metabolic Pathways

Further research into metabolic pathways has shown that this compound can be oxidized by human glioblastoma cells, suggesting it may serve as a bioenergetic substrate in tumor metabolism. This finding aligns with studies showing that acetate metabolism plays a significant role in sustaining energy levels in rapidly proliferating cancer cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(3-acetylphenyl)acetate in laboratory settings?

this compound can be synthesized via palladium-catalyzed α-arylation reactions. A representative approach involves coupling tert-butyl 2-chloroacetate derivatives with aryl halides under Pd catalysis. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with ligands like XPhos.
  • Solvent : Toluene or THF.
  • Temperature : 80–100°C for 12–24 hours.
  • Work-up : Purification via column chromatography (hexanes/EtOAc gradients). Yields exceeding 90% have been reported for analogous tert-butyl esters, suggesting adaptability for methyl ester synthesis with optimized deprotection conditions .
Reaction Parameters Conditions
CatalystPd(OAc)₂/XPhos
SolventToluene
Temperature80°C
Yield (analog)98% (tert-butyl derivative)

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm, singlet) and acetyl group (δ ~2.6 ppm, singlet). Aromatic protons appear as multiplet signals (δ ~7.2–8.0 ppm).
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and acetyl C=O stretch (~1685 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+Na]⁺ (e.g., m/z 257.1154 for tert-butyl analogs) .

Q. What are the critical parameters for ensuring the purity and stability of this compound during storage and handling?

  • Storage : –20°C in airtight containers to prevent hydrolysis or oxidation.
  • Stability : ≥5 years under recommended conditions, verified by periodic HPLC analysis.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture ingress .

Advanced Research Questions

Q. How can computational docking studies utilizing the Glide XP scoring function elucidate the binding mechanisms of this compound derivatives with target enzymes?

The Glide XP scoring function incorporates hydrophobic enclosure effects and hydrogen-bonding motifs to predict binding affinities. For this compound derivatives:

  • Hydrophobic pockets : The acetyl and phenyl groups align with nonpolar enzyme regions.
  • Water desolvation penalties : Critical for evaluating ligand-receptor compatibility.
  • Validation : RMSD ≤2.0 Å between docked and crystallographic poses ensures reliability. Studies on analogous compounds demonstrate enhanced affinity when the acetyl group participates in hydrogen-bond networks .

Q. In crystallographic refinement of this compound, how does the SHELX software suite address challenges posed by high torsional flexibility in the acetylphenyl moiety?

SHELXL employs restrained refinement for flexible moieties:

  • Torsion angles : Defined via DFIX/DANG instructions to maintain geometry.
  • Displacement parameters : Anisotropic refinement for heavy atoms (C, O).
  • Twinned data : TWIN/BASF commands resolve overlapping reflections. For high-resolution data (<1.0 Å), SHELXL achieves R-factors <5% even with conformational disorder .

Q. What strategies can mitigate regioselectivity issues encountered during the palladium-catalyzed arylation steps in the synthesis of this compound analogs?

  • Ligand optimization : Bulky ligands (e.g., SPhos) favor para-selectivity in aryl halide coupling.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance electrophilic aromatic substitution.
  • Substituent effects : Electron-withdrawing groups on the aryl halide direct arylation to the meta position. Experimental data for tert-butyl derivatives show >95% regioselectivity with optimized protocols .

Q. How do solvent dielectric effects influence the reaction kinetics and product distribution in the synthesis of this compound via cross-coupling reactions?

  • Low dielectric solvents (toluene, ε = 2.4): Favor neutral Pd intermediates, accelerating oxidative addition.
  • High dielectric solvents (DMF, ε = 37): Stabilize charged transition states, improving coupling efficiency. Kinetic studies reveal a 3-fold rate increase in DMF vs. toluene for analogous reactions, though side products (e.g., homocoupling) may rise .

Methodological Considerations

  • Contradiction resolution : Discrepancies in biological activity data (e.g., IC₅₀ variations) require standardized assay conditions (pH, temperature) and orthogonal validation (SPR, ITC).
  • Data tables : Include comparative metrics (e.g., yields, spectral data) across synthetic batches to identify outliers.

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